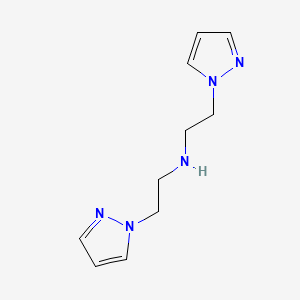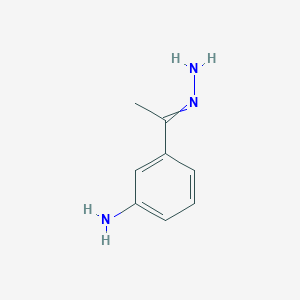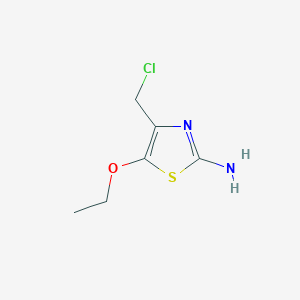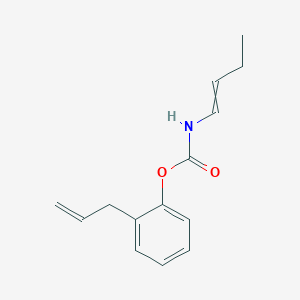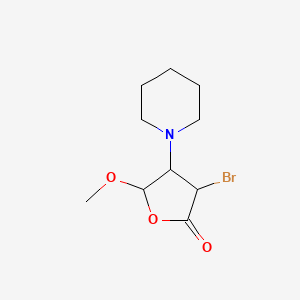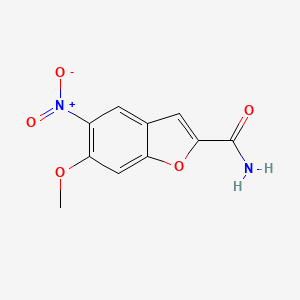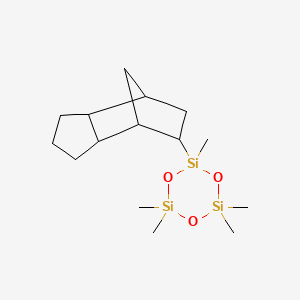
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate typically involves the reaction of appropriate phosphonate precursors with fluorinated alkenes. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of diisopropyl phosphite with 1-fluoro-3-butenyl bromide under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Aplicaciones Científicas De Investigación
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate exerts its effects involves its interaction with molecular targets, such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
- Dipropan-2-yl (4-bromobutyl)phosphonate
- Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate
- Dipropan-2-yl (4-fluorobutyl)phosphonate
Uniqueness
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate is unique due to the presence of the fluorine atom at the 1-position of the butenyl group. This fluorine atom can significantly influence the compound’s reactivity and binding affinity to enzymes, making it distinct from other similar phosphonates .
Propiedades
Número CAS |
88292-87-9 |
|---|---|
Fórmula molecular |
C10H20FO3P |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
4-di(propan-2-yloxy)phosphoryl-4-fluorobut-1-ene |
InChI |
InChI=1S/C10H20FO3P/c1-6-7-10(11)15(12,13-8(2)3)14-9(4)5/h6,8-10H,1,7H2,2-5H3 |
Clave InChI |
FLTJSXGUVYXZBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C(CC=C)F)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
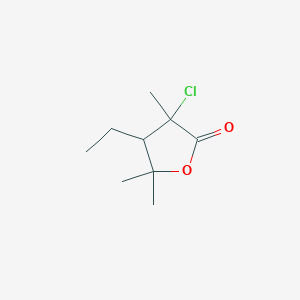
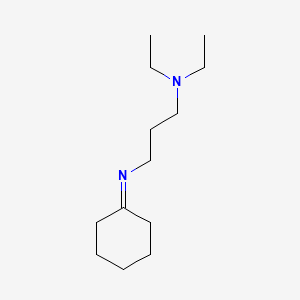

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
